molecular formula C14H12N4OS2 B5848143 N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea

N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea

Cat. No. B5848143
M. Wt: 316.4 g/mol
InChI Key: SHDIITPJQCBHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea, also known as BMT-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMT-1 belongs to the class of thiourea derivatives and has been studied extensively for its ability to inhibit the growth of cancer cells.

Mechanism of Action

The mechanism of action of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea involves the inhibition of tubulin polymerization, which is essential for cell division. N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea binds to the colchicine-binding site of tubulin and prevents the formation of microtubules, which are necessary for cell division. This results in the inhibition of cell growth and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has been shown to have several biochemical and physiological effects. Studies have shown that N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea can induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of various genes involved in cancer progression. N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment. However, one of the limitations of using N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea. One area of research is the development of more efficient synthesis methods to improve the yield and purity of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea. Another area of research is the development of novel drug delivery systems to improve the bioavailability of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea. Additionally, further studies are needed to explore the potential of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea as a therapeutic agent for other diseases, such as inflammatory disorders and neurodegenerative diseases.
In conclusion, N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications in cancer treatment. Its mechanism of action involves the inhibition of tubulin polymerization, resulting in the inhibition of cell growth and induction of apoptosis. While N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has several advantages for lab experiments, such as its selectivity for cancer cells, it also has limitations, such as its low solubility in water. Further research is needed to explore the potential of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea in other therapeutic areas and to improve its efficacy and bioavailability.

Synthesis Methods

The synthesis of N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea involves the reaction of 4-methoxyaniline with 2-amino-1,3-benzothiazole to form 4-methoxy-N-(1,3-benzothiazol-2-yl)aniline. This intermediate is then reacted with thiocarbonyldiimidazole to form N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea.

Scientific Research Applications

N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has been studied extensively for its potential therapeutic applications in cancer treatment. Studies have shown that N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-1,2,3-benzothiadiazol-5-yl-N'-(4-methoxyphenyl)thiourea has been shown to be effective against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer.

properties

IUPAC Name

1-(1,2,3-benzothiadiazol-5-yl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4OS2/c1-19-11-5-2-9(3-6-11)15-14(20)16-10-4-7-13-12(8-10)17-18-21-13/h2-8H,1H3,(H2,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDIITPJQCBHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC3=C(C=C2)SN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24788134
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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